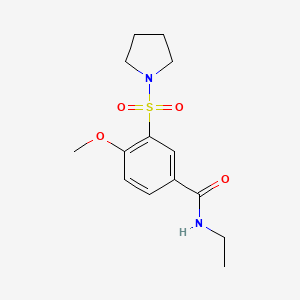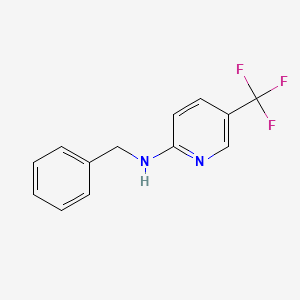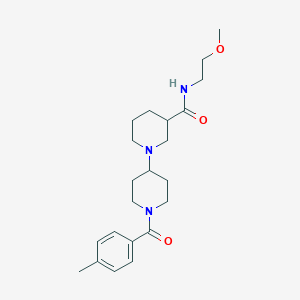
3,5-dimethyl-N-(3-pyridinylmethyl)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(3-pyridinylmethyl)-1-adamantanecarboxamide, also known as DPA, is a novel compound that has been recently developed in the field of medicinal chemistry. DPA belongs to the class of adamantane carboxamides and has been found to exhibit a range of interesting biological properties.
作用機序
The mechanism of action of 3,5-dimethyl-N-(3-pyridinylmethyl)-1-adamantanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell survival and proliferation. This compound has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, which are likely to contribute to its biological activity. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. This compound has been found to modulate the expression of various genes and proteins involved in cancer cell growth and proliferation.
実験室実験の利点と制限
One of the main advantages of 3,5-dimethyl-N-(3-pyridinylmethyl)-1-adamantanecarboxamide is its potent anticancer activity, which makes it a promising candidate for cancer research. This compound has also been found to exhibit antiviral activity, which makes it a promising candidate for antiviral drug development. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. This compound also has limited solubility in water, which can make it difficult to use in certain lab experiments.
将来の方向性
There are several future directions for the research and development of 3,5-dimethyl-N-(3-pyridinylmethyl)-1-adamantanecarboxamide. One direction is to further investigate the mechanism of action of this compound, which will help to better understand its biological activity. Another direction is to explore the potential of this compound as a therapeutic agent for cancer and viral diseases. Additionally, future research could focus on developing new synthetic methods for this compound, which could improve its solubility and other properties. Overall, this compound is a promising compound with a range of interesting biological properties, and further research is needed to fully explore its potential.
合成法
The synthesis of 3,5-dimethyl-N-(3-pyridinylmethyl)-1-adamantanecarboxamide involves the reaction of 3-aminomethylpyridine with 3,5-dimethyladamantane-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound. This method has been reported in the literature and has been found to give high yields of pure this compound.
科学的研究の応用
3,5-dimethyl-N-(3-pyridinylmethyl)-1-adamantanecarboxamide has been found to exhibit a range of interesting biological properties, which makes it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. This compound has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit antiviral activity against a range of viruses, including HIV, influenza, and hepatitis B.
特性
IUPAC Name |
3,5-dimethyl-N-(pyridin-3-ylmethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-17-6-15-7-18(2,11-17)13-19(8-15,12-17)16(22)21-10-14-4-3-5-20-9-14/h3-5,9,15H,6-8,10-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOXTRDXGVCHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCC4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198951 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(benzyloxy)phenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide](/img/structure/B5345211.png)
![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345212.png)

![4-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5345233.png)
![6-(2-{4-[(2-chlorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5345246.png)
![1'-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5345253.png)
![methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate](/img/structure/B5345264.png)
![8-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5345272.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5345276.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]spiro[2.3]hexane-1-carboxamide](/img/structure/B5345291.png)
![4-{5-[2-cyano-2-(3,4-dimethoxyphenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5345299.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-benzylacetamide](/img/structure/B5345306.png)

